molecular formula C10H10BrI B8489363 5-(Bromomethyl)-6-iodoindane

5-(Bromomethyl)-6-iodoindane

Cat. No.: B8489363
M. Wt: 336.99 g/mol
InChI Key: PJRMURDIXTXDMV-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-iodoindane is a halogenated indane derivative featuring bromomethyl and iodo substituents at the 5- and 6-positions of the indane scaffold. Indanes are bicyclic aromatic compounds consisting of a benzene ring fused to a cyclopropane ring.

Properties

Molecular Formula

C10H10BrI

Molecular Weight

336.99 g/mol

IUPAC Name

5-(bromomethyl)-6-iodo-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrI/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5H,1-3,6H2

InChI Key

PJRMURDIXTXDMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Aminoindane Family

Aminoindanes, such as 5-Iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), share the indane backbone but differ in substituents. For example:

  • 5-IAI has an iodo group at position 5 and an amino group at position 2. It exhibits serotonergic activity akin to MDMA, attributed to its amphetamine-like conformation .
  • MDAI features methylenedioxy and amino groups, which enhance its affinity for serotonin receptors .

Key Differences :

  • 5-(Bromomethyl)-6-iodoindane lacks the amino group critical for neurotransmitter interactions, suggesting divergent pharmacological profiles.
  • The bromomethyl group at position 5 may enhance electrophilicity, facilitating alkylation reactions, unlike the amino or methylenedioxy groups in other aminoindanes .

Halogenated Pyridine Derivatives

Compounds like 5-bromo-6-methylpyridin-2-amine () and 5-bromo-6-chloro-3-iodopyridin-2-amine () highlight the role of halogen positioning in heterocyclic systems:

  • 5-Bromo-6-methylpyridin-2-amine : Bromo and methyl groups at positions 5 and 6 on a pyridine ring. The electron-withdrawing bromo group may direct reactivity in nucleophilic substitutions .

Key Differences :

  • The indane scaffold in This compound provides a rigid bicyclic structure, whereas pyridine-based analogs offer planar aromaticity.
  • The bromomethyl group in the target compound is more reactive toward nucleophilic displacement than halogen atoms directly bonded to aromatic rings .

Bromomethyl-Substituted Heterocycles

5-(Bromomethyl)-3-phenylisoxazole () shares a bromomethyl group but on an isoxazole ring. Its melting point (82.5–85°C) suggests moderate thermal stability, likely due to the polar isoxazole ring .

Key Differences :

  • Indane’s fused benzene-cyclopropane system may confer greater lipophilicity compared to isoxazole, influencing solubility in organic solvents .

Halogenated Quinoxaline Derivatives

5-Bromo-6-quinoxalinamine () features bromo and amine groups on a quinoxaline scaffold. Quinoxalines are known for applications in medicinal chemistry (e.g., brimonidine analogs) due to their electron-deficient aromatic systems .

Key Differences :

  • The absence of an amine group in This compound limits its utility in hydrogen-bonding interactions, a key feature in receptor-targeting drugs .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
This compound Indane 5-Bromomethyl, 6-Iodo ~321.97 (calculated) Not reported Electrophilic alkylation
5-IAI Indane 5-Iodo, 2-Amino 261.08 Not reported Serotonergic activity
5-Bromo-6-methylpyridin-2-amine Pyridine 5-Bromo, 6-Methyl, 2-Amino 201.05 Not reported Nucleophilic substitution
5-(Bromomethyl)-3-phenylisoxazole Isoxazole 5-Bromomethyl, 3-Phenyl 238.08 82.5–85 Cross-coupling reactions

Table 2: Halogen Effects on Reactivity

Compound Halogen Position Leaving Group Potential Steric Hindrance
This compound 5 (Br), 6 (I) High (BrCH2) Moderate
5-Bromo-6-chloro-3-iodopyridin-2-amine 5 (Br), 6 (Cl), 3 (I) Moderate (Br, Cl, I) High
1-Bromo-2-iodo-3-methylbenzene 1 (Br), 2 (I) Low (aromatic Br/I) High

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